molecular formula C12H10BrNO3 B12999530 Methyl 4-bromo-7-methoxyquinoline-6-carboxylate

Methyl 4-bromo-7-methoxyquinoline-6-carboxylate

Cat. No.: B12999530
M. Wt: 296.12 g/mol
InChI Key: ZTPQDUJZDPCVGT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-7-methoxyquinoline-6-carboxylate is a substituted quinoline derivative characterized by a bromine atom at position 4, a methoxy group at position 7, and a methyl ester at position 6. Quinoline scaffolds are widely explored in medicinal and synthetic chemistry due to their structural versatility and bioactivity. The bromo substituent enhances reactivity for cross-coupling reactions, while the methoxy group contributes electron-donating effects, influencing both stability and interaction with biological targets. This compound serves as a key intermediate in synthesizing pharmaceuticals, though specific applications require further investigation .

Properties

IUPAC Name

methyl 4-bromo-7-methoxyquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-16-11-6-10-7(9(13)3-4-14-10)5-8(11)12(15)17-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPQDUJZDPCVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-7-methoxyquinoline-6-carboxylate typically involves the bromination of 7-methoxyquinoline followed by esterification. One common method includes the reaction of 7-methoxyquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 4-amino-7-methoxyquinoline-6-carboxylate or 4-thio-7-methoxyquinoline-6-carboxylate.

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Hydrolysis: Formation of 4-bromo-7-methoxyquinoline-6-carboxylic acid.

Scientific Research Applications

Methyl 4-bromo-7-methoxyquinoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation and angiogenesis . The compound’s quinoline core allows it to intercalate with DNA, disrupting essential biological processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features, molecular properties, and applications of Methyl 4-bromo-7-methoxyquinoline-6-carboxylate with analogous quinoline derivatives:

Compound Name Substituents (Position) Ester Group Molecular Formula Molecular Weight Key Properties/Applications
This compound 4-Br, 6-COOCH₃, 7-OCH₃ Methyl C₁₂H₁₀BrNO₃ ~296.12 Intermediate for pharmaceuticals, Suzuki coupling
Methyl 6-methoxy-2-arylquinoline-4-carboxylate 2-Aryl, 4-COOCH₃, 6-OCH₃ Methyl Varies Varies P-glycoprotein inhibitor
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate 3-COOCH₂CH₃, 4-Cl, 6-Br, 7-OCH₃ Ethyl C₁₃H₁₁BrClNO₃ 344.59 Halogen-rich intermediate for synthesis
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate 4-O, 6-COOCH₃, 7-OCH₃ Methyl C₁₂H₁₁NO₄ 249.22 Potential use in antimalarial/antibacterial agents
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate 3-COOCH₂CH₃, 4-Cl, 6-F, 7-Br Ethyl C₁₃H₉BrClFNO₂ 332.55 Multi-halogenated intermediate for reactivity studies
Key Observations:

Substituent Effects: Bromo vs. Oxo/Chloro: The bromo group at position 4 in the target compound facilitates nucleophilic substitution (e.g., Suzuki coupling), unlike oxo or chloro derivatives, which are less reactive in such transformations . Methoxy Group: The 7-OCH₃ group enhances electron density on the quinoline ring, improving stability against electrophilic attack compared to non-methoxy analogues .

Ester Group Influence: Methyl esters (e.g., target compound) exhibit lower lipophilicity than ethyl esters (e.g., Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate), affecting solubility and metabolic stability .

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